molecular formula C17H18N2O3 B11807378 Benzyl 2-(6-oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carboxylate

Benzyl 2-(6-oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B11807378
M. Wt: 298.34 g/mol
InChI Key: QCBSVRLQUMIAFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-(6-oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carboxylate is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidine ring fused with a dihydropyridine ring, making it a versatile scaffold in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(6-oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of 3-aminopyridin-2(1H)-one with benzyl chloroformate in the presence of sodium carbonate. The reaction is carried out in tetrahydrofuran (THF) at room temperature. The mixture is then stirred, and the product is precipitated and purified .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the laboratory synthesis methods can be scaled up for industrial applications. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(6-oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidine and dihydropyridine derivatives, which can have different biological activities and properties.

Scientific Research Applications

Benzyl 2-(6-oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic applications, such as anti-inflammatory and analgesic properties.

    Industry: The compound can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Benzyl 2-(6-oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate
  • 2-{[(6-oxo-1,6-dihydropyridin-3-yl)methyl]amino}-N-[4-propyl-3-(trifluoromethyl)phenyl]benzamide

Uniqueness

Benzyl 2-(6-oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carboxylate is unique due to its fused pyrrolidine and dihydropyridine rings, which provide a distinct three-dimensional structure. This structure allows for specific interactions with biological targets, making it a valuable scaffold in drug discovery and development .

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

benzyl 2-(6-oxo-1H-pyridin-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H18N2O3/c20-16-9-8-14(11-18-16)15-7-4-10-19(15)17(21)22-12-13-5-2-1-3-6-13/h1-3,5-6,8-9,11,15H,4,7,10,12H2,(H,18,20)

InChI Key

QCBSVRLQUMIAFE-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=CNC(=O)C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.